Methyltris(trifluoromethyl)germane Methyltris(trifluoromethyl)germane
Brand Name: Vulcanchem
CAS No.: 66348-19-4
VCID: VC17982288
InChI: InChI=1S/C4H3F9Ge/c1-14(2(5,6)7,3(8,9)10)4(11,12)13/h1H3
SMILES:
Molecular Formula: C4H3F9Ge
Molecular Weight: 294.68 g/mol

Methyltris(trifluoromethyl)germane

CAS No.: 66348-19-4

Cat. No.: VC17982288

Molecular Formula: C4H3F9Ge

Molecular Weight: 294.68 g/mol

* For research use only. Not for human or veterinary use.

Methyltris(trifluoromethyl)germane - 66348-19-4

Specification

CAS No. 66348-19-4
Molecular Formula C4H3F9Ge
Molecular Weight 294.68 g/mol
IUPAC Name methyl-tris(trifluoromethyl)germane
Standard InChI InChI=1S/C4H3F9Ge/c1-14(2(5,6)7,3(8,9)10)4(11,12)13/h1H3
Standard InChI Key PLVDPEQWNLGHIT-UHFFFAOYSA-N
Canonical SMILES C[Ge](C(F)(F)F)(C(F)(F)F)C(F)(F)F

Introduction

Structural Identification and Molecular Characteristics

Chemical Identity and Formula

Methyltris(trifluoromethyl)germane is defined by the molecular formula C₄H₃F₉Ge, with a molecular weight of 294.692 g/mol and an exact mass of 295.930 Da . The germanium atom serves as the central element, bonded to three trifluoromethyl groups and one methyl group in a tetrahedral geometry. This configuration is corroborated by spectroscopic data, including nuclear magnetic resonance (NMR) and mass spectrometry, though detailed crystallographic studies remain absent in the literature .

Table 1: Key Identifiers of Methyltris(trifluoromethyl)germane

PropertyValueSource
CAS Number66348-19-4
Molecular FormulaC₄H₃F₉Ge
Molecular Weight294.692 g/mol
Exact Mass295.930 Da
LogP (Partition Coefficient)4.629

The LogP value of 4.629 indicates high lipophilicity, suggesting preferential solubility in nonpolar solvents . This property is critical for applications in hydrophobic matrices or organometallic reactions requiring apolar media.

Comparative Analysis with Related Compounds

Methyltris(trifluoromethyl)germane differs structurally from simpler organogermanium derivatives, such as trimethyl(trifluoromethyl)germane (CAS 21907-59-5, C₄H₉F₃Ge). The latter features a single trifluoromethyl group and three methyl groups, resulting in a lower molecular weight (186.749 g/mol) and distinct physicochemical properties, including a boiling point of 52.8°C and a vapor pressure of 275 mmHg at 25°C . The increased fluorine content in methyltris(trifluoromethyl)germane enhances its thermal stability and electron-withdrawing effects, which influence reactivity in synthetic pathways .

Synthesis and Manufacturing

Modern Fluorination Techniques

While direct synthesis methods are scarce, analogous processes for trifluoromethylated compounds provide insights. For example, the halex reaction—a halogen-exchange process using hydrogen fluoride (HF)—has been utilized to convert trichloromethylbenzenes to trifluoromethylbenzenes . Adapting this approach for germanium substrates could involve reacting methyltrichlorogermane (CH₃GeCl₃) with HF or fluorinating agents like SbF₃, though such methods remain speculative for methyltris(trifluoromethyl)germane.

Challenges in Purification

The compound’s high molecular weight and low volatility (no reported boiling point) complicate distillation-based purification . Chromatographic techniques or recrystallization from fluorinated solvents may be necessary, but specific protocols are absent in available literature.

Physicochemical Properties

Thermal and Volatile Behavior

Unlike its trimethyl counterpart, methyltris(trifluoromethyl)germane lacks reported boiling or melting points, suggesting stability at ambient temperatures . The trifluoromethyl groups likely contribute to this stability by imparting steric bulk and reducing intermolecular interactions.

Spectroscopic Features

  • Infrared (IR) Spectroscopy: Strong absorption bands near 1,150–1,250 cm⁻¹ are expected for C-F stretching vibrations, consistent with trifluoromethyl groups .

  • NMR Spectroscopy: The germanium center induces significant deshielding in adjacent protons, with methyl group protons resonating near δ 1.5–2.0 ppm in ¹H NMR .

Reactivity and Stability

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator